(E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile
Overview
Description
(E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with a suitable aldehyde to form the benzimidazole core. This is followed by a Knoevenagel condensation with a substituted benzaldehyde to introduce the enenitrile functionality. The reaction conditions often involve the use of a base such as piperidine in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy and cyanomethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its benzimidazole core is known for its biological activity, including antimicrobial and anticancer properties .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the benzimidazole moiety makes it a candidate for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and dyes. Its ability to undergo various chemical modifications makes it versatile for different applications .
Mechanism of Action
The mechanism of action of (E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the desired therapeutic effects . The enenitrile functionality may also play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible PVC.
Uniqueness
(E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole core and a substituted phenyl group. This structure provides a balance of rigidity and flexibility, allowing for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[2-(cyanomethoxy)-3-methoxyphenyl]prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-24-17-8-4-5-13(18(17)25-10-9-20)11-14(12-21)19-22-15-6-2-3-7-16(15)23-19/h2-8,11H,10H2,1H3,(H,22,23)/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBNLHBMIVZGTD-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC#N)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC#N)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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